Tungstosilicic acid, hydrate

Catalog No.
S3357468
CAS No.
12027-43-9
M.F
H6O41SiW12
M. Wt
2896.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungstosilicic acid, hydrate

CAS Number

12027-43-9

Product Name

Tungstosilicic acid, hydrate

IUPAC Name

silicic acid;dodecakis(trioxotungsten);hydrate

Molecular Formula

H6O41SiW12

Molecular Weight

2896.2 g/mol

InChI

InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

InChI Key

ACTPFSYIGLFGLY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1

The exact mass of the compound Tungstosilicic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tungstosilicic acid hydrate (CAS 12027-43-9), commonly referred to as silicotungstic acid (STA), is a highly soluble, robust Brønsted acid belonging to the Keggin-type heteropoly acid (HPA) family. Characterized by its stable[SiW12O40]4− polyoxometalate anion, it offers exceptional proton mobility and functions as a highly efficient, recoverable solid acid catalyst [1]. In industrial procurement, STA is prioritized as a greener, highly selective alternative to conventional homogeneous mineral acids like sulfuric acid, and as a thermally resilient substitute for other heteropoly acids [2]. Its high solubility in water and polar organic solvents, combined with its ability to be immobilized onto silica or ionic liquid supports, makes it an essential precursor for continuous-flow dehydration, selective esterification, and advanced material synthesis workflows [1].

Substituting tungstosilicic acid with traditional mineral acids like sulfuric acid introduces severe downstream processing bottlenecks, including equipment corrosion, poor product selectivity, and complex neutralization steps that generate massive chemical waste [1]. While phosphotungstic acid (PTA) is a closely related Keggin HPA and possesses slightly higher intrinsic acidity, STA often demonstrates superior structural stability under elevated temperatures and high-pressure industrial conditions, such as in carrier-gas-free ethanol dehydration [2]. Furthermore, in targeted esterification reactions, STA-derived catalysts consistently yield higher selectivity for monoesters compared to sulfuric acid, preventing the over-reaction into unwanted di- or tri-esters [1]. Procuring the exact hydrate form of STA is also critical, as the specific hydration state heavily influences proton conductivity and catalytic active site accessibility in sol-gel and supported catalyst formulations.

Superior Monoester Selectivity in Glycerol Esterification vs. Sulfuric Acid

In the esterification of glycerol with oleic acid, silica-supported silicotungstic acid (STA-SG) demonstrates a profound selectivity advantage over conventional homogeneous catalysts [1]. While sulfuric acid achieves high conversion, it suffers from poor selectivity, yielding only 81.6% glycerol monooleate (GMO). In contrast, the STA-SG catalyst maintains a robust 94% conversion rate while driving GMO selectivity up to 95% [1]. This quantitative improvement in selectivity drastically reduces downstream purification costs and prevents the formation of unwanted byproducts, making STA the superior choice for high-purity monoester production.

Evidence DimensionGlycerol monooleate (GMO) selectivity
Target Compound Data95% selectivity (at 94% conversion)
Comparator Or BaselineSulfuric acid (81.6% selectivity at 100% conversion)
Quantified Difference13.4% absolute increase in target monoester selectivity
ConditionsEsterification of oleic acid and glycerol using silica sol-gel supported STA vs. homogeneous H2SO4

Higher selectivity directly translates to reduced downstream separation costs and higher yields of the target monoester in lubricant and pharmaceutical additive manufacturing.

Enhanced Process Stability in High-Pressure Ethanol Dehydration vs. Phosphotungstic Acid

For the industrial dehydration of ethanol to ethylene, catalyst stability under carrier-gas-free, high-pressure conditions is a critical procurement metric. Studies comparing silica-supported heteropoly acids reveal that silicotungstic acid (STA)-based catalysts exhibit superior catalytic performance and operational stability compared to phosphotungstic acid (PTA) under these harsh conditions [1]. At an optimized temperature of 260 °C, the STA/SiO2 catalyst achieves an ethylene yield of 80.9% [1]. The structural resilience of the tungstosilicate Keggin anion prevents rapid deactivation, outperforming PTA in industrially favorable, high-throughput environments.

Evidence DimensionCatalyst performance and ethylene yield
Target Compound Data80.9% ethylene yield at 260 °C with superior stability
Comparator Or BaselinePhosphotungstic acid (PTA) catalysts (lower relative performance/stability)
Quantified DifferenceSTA demonstrates superior yield and operational stability without carrier gas
ConditionsEthanol dehydration at 1 MPa, WHSV of 9.6 h–1, carrier-gas-free

Selecting STA over PTA for high-temperature dehydration workflows ensures longer catalyst lifespans and higher yields under industrially realistic, carrier-gas-free conditions.

Orders of Magnitude Higher Acidic Strength vs. Molybdenum-Based Heteropoly Acids

When selecting a heteropoly acid for demanding acid-catalyzed transformations, the choice of the addenda atom (Tungsten vs. Molybdenum) is critical. Microcalorimetry and catalytic probe reactions demonstrate that tungstosilicic acid is a vastly stronger Brønsted acid than its molybdenum counterpart, silicomolybdic acid [1]. The heat of ammonia sorption (ΔHsorp) for tungsten-based HPAs is approximately 40 kJ/mol higher than for Mo-based HPAs [1]. Consequently, the specific rates of double-bond isomerization of 1-butene are orders of magnitude greater over STA than over Mo-based analogs, confirming STA's superior capacity to drive kinetically demanding reactions.

Evidence DimensionHeat of ammonia sorption (ΔHsorp) and isomerization rate
Target Compound Data~40 kJ/mol higher ΔHsorp; orders of magnitude faster isomerization
Comparator Or BaselineMolybdenum-based heteropoly acids (e.g., silicomolybdic acid)
Quantified Difference40 kJ/mol stronger acid site binding energy
ConditionsAmmonia sorption microcalorimetry and 1-butene double-bond isomerization at 348 K

Procuring tungsten-based STA rather than molybdenum-based alternatives guarantees the necessary acid strength to catalyze difficult isomerizations and alkylations efficiently.

Phase-Separation Efficiency in Pseudo-Ionic Liquid Formulations

A major drawback of homogeneous acid catalysts is the energy-intensive product separation phase. Tungstosilicic acid can be utilized to acidify triphenylphosphine, creating a robust pseudo-ionic liquid (pseudo-IL) catalyst [1]. This STA-derived pseudo-IL exhibits higher catalytic activity for acetalization reactions than traditional sulfuric acid [1]. More importantly, it features a unique self-separation ability, automatically separating from the reaction mixture upon completion. This eliminates the need for complex aqueous quenching and neutralization steps required by sulfuric acid, enabling easy reusability and continuous processing.

Evidence DimensionCatalyst recovery and acetalization activity
Target Compound DataAutomatic post-reaction phase separation with >90% conversion
Comparator Or BaselineSulfuric acid (requires chemical neutralization and aqueous separation)
Quantified DifferenceElimination of neutralization step with higher catalytic activity
ConditionsAcetalization and esterification reactions using STA-acidified triphenylphosphine pseudo-IL

The ability to formulate STA into self-separating ionic liquids drastically reduces chemical waste and downstream processing time compared to conventional mineral acids.

Solid Acid Catalyst Manufacturing for Fine Chemicals

Due to its high monoester selectivity and ability to be anchored onto mesoporous silica or zirconia, tungstosilicic acid hydrate is the premier precursor for synthesizing supported solid acid catalysts [1]. It is specifically recommended for industrial esterification facilities producing glycerol monooleate (GMO) for lubricants or pharmaceutical additives, where avoiding di- and tri-ester byproducts is critical.

High-Pressure Dehydration of Alcohols to Alkenes

In the petrochemical and biochemical sectors, STA is highly favored over phosphotungstic acid for the continuous-flow dehydration of ethanol to ethylene [2]. Its superior thermal stability within the Keggin structure allows it to operate efficiently at 260 °C under high pressure without the need for a carrier gas, making it ideal for scalable, high-throughput olefin production.

Green Chemistry via Pseudo-Ionic Liquid Formulations

For laboratories and pilot plants looking to transition away from corrosive, non-recoverable mineral acids like sulfuric acid, STA is the ideal acidifying agent for creating pseudo-ionic liquids [3]. These STA-derived catalysts are perfect for acetalization and esterification workflows, offering automatic post-reaction phase separation that streamlines product recovery and enables multi-cycle catalyst reuse.

Hydrogen Bond Acceptor Count

41

Hydrogen Bond Donor Count

5

Exact Mass

2895.22727 Da

Monoisotopic Mass

2897.22657 Da

Heavy Atom Count

54

UNII

26XKI06R59

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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